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Cat. No.: B1611477 Get Quote

An In-depth Technical Guide to 2-Methylveratraldehyde: Nomenclature, Structure, and

Comparative Analysis of Isomeric Methyl-Dimethoxybenzaldehydes

Abstract
This technical guide provides a comprehensive analysis of 2-Methylveratraldehyde, a

substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug

development. The guide begins by elucidating the systematic IUPAC nomenclature and the

inferred chemical structure of the target compound. Recognizing the limited availability of direct

experimental data for 2-methyl-3,4-dimethoxybenzaldehyde, this document then presents a

comparative study of closely related and well-characterized isomers. This approach offers

valuable insights into the structure-property relationships within this class of compounds. The

guide further details established synthetic protocols for key isomers, discusses their

applications, and provides a framework for their spectroscopic characterization.

Deciphering the Identity of 2-Methylveratraldehyde
Nomenclature and Structural Elucidation
The name "2-Methylveratraldehyde" is a semi-systematic name derived from a common

parent compound, veratraldehyde. To ascertain its precise chemical structure, a systematic

approach based on IUPAC nomenclature is necessary.

Parent Compound: Veratraldehyde The foundation of the name is "veratraldehyde," which is

the widely accepted common name for 3,4-dimethoxybenzaldehyde[1][2][3]. The structure
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consists of a benzene ring substituted with an aldehyde group (-CHO) and two methoxy

groups (-OCH₃) at positions 3 and 4.

Substituent: 2-Methyl The prefix "2-Methyl" indicates the presence of a methyl group (-CH₃)

at the second position of the benzene ring, relative to the principal functional group, the

aldehyde, which is at position 1.

Therefore, the systematic IUPAC name for "2-Methylveratraldehyde" is 2-methyl-3,4-

dimethoxybenzaldehyde. Its chemical structure is depicted below.

Caption: Chemical structure of 2-methyl-3,4-dimethoxybenzaldehyde.

A Note on Availability and Isomeric Ambiguity
While the IUPAC name and structure can be logically deduced, it is crucial for the research

community to note that 2-methyl-3,4-dimethoxybenzaldehyde is not extensively documented in

major chemical databases such as PubChem and the NIST Chemistry WebBook under a

dedicated CAS number. This suggests that this specific isomer may be less common, not

commercially available, or may be referenced under different nomenclature in specialized

literature.

In contrast, other isomers of methyl-dimethoxybenzaldehyde are well-characterized and more

readily accessible. This guide will, therefore, focus on a comparative analysis of these isomers

to provide a valuable resource for understanding the chemical landscape of this compound

class.

Comparative Analysis of Key
Dimethoxybenzaldehyde Isomers
The positioning of methoxy and methyl groups on the benzaldehyde framework significantly

influences the molecule's electronic properties, reactivity, and biological activity. Understanding

these differences is paramount for applications in drug design and synthesis.
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Caption: Relationship between Veratraldehyde and its common isomers.
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Physicochemical Properties
The table below summarizes key physicochemical properties of several well-documented

dimethoxybenzaldehyde isomers, providing a basis for comparison.

Compoun
d

IUPAC
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Veratraldeh

yde

3,4-

dimethoxyb

enzaldehy

de

120-14-9 C₉H₁₀O₃ 166.17 40-43 281

o-

Veratraldeh

yde

2,3-

dimethoxyb

enzaldehy

de

86-51-1 C₉H₁₀O₃ 166.17 48-52
137 @ 12

mmHg

-

2,4-

dimethoxyb

enzaldehy

de

613-45-6 C₉H₁₀O₃ 166.18 67-72
165 @ 10

mmHg

-

2,5-

dimethoxyb

enzaldehy

de

93-02-7 C₉H₁₀O₃ 166.17 46-49
146 @ 10

mmHg

-

3,5-

dimethoxyb

enzaldehy

de

7311-34-4 C₉H₁₀O₃ 166.17 43-46
165-167 @

14 mmHg

Data sourced from PubChem and commercial supplier information.[2][4][5][6][7][8]
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Dimethoxybenzaldehydes are versatile building blocks in organic synthesis, with significant

applications in the pharmaceutical and fragrance industries.

Pharmaceutical Intermediates: These compounds are precursors to a wide range of

pharmaceuticals. For instance, veratraldehyde (3,4-dimethoxybenzaldehyde) is a key

intermediate in the synthesis of drugs such as amiquinsin, prazosin, and trimethoprim. The

various isomers serve as scaffolds for creating libraries of compounds for drug discovery,

where the substitution pattern is critical for modulating biological activity.

Flavor and Fragrance: Veratraldehyde itself is valued for its pleasant, woody, vanilla-like

aroma and is used in perfumes and as a flavoring agent[9]. Other isomers also possess

unique aromatic properties that are utilized in the fragrance industry[4].

Agrochemicals: The dimethoxybenzaldehyde core is found in some pesticides and

herbicides, where it contributes to the molecule's efficacy and selectivity[4].

Synthesis of Dimethoxybenzaldehyde Derivatives
The synthesis of substituted dimethoxybenzaldehydes can be achieved through various

established organic chemistry methodologies. The choice of route often depends on the

desired substitution pattern and the availability of starting materials.

General Synthetic Strategies
Methylation of Dihydroxybenzaldehydes: A common and straightforward approach is the

methylation of the corresponding dihydroxybenzaldehyde using a methylating agent such as

dimethyl sulfate or methyl iodide in the presence of a base. For example, veratraldehyde is

commercially prepared by the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde)[9].

Formylation of Dimethoxybenzenes: The Vilsmeier-Haack reaction or the Gattermann

reaction can be employed to introduce an aldehyde group onto a dimethoxybenzene ring.

The regioselectivity of the formylation is directed by the existing methoxy groups.

Oxidation of Corresponding Alcohols or Methyl Groups: If the corresponding benzyl alcohol

or methyl-substituted dimethoxybenzene is available, it can be oxidized to the aldehyde

using reagents like manganese dioxide (MnO₂), selenium dioxide (SeO₂), or through

controlled catalytic oxidation.
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Experimental Protocol: Synthesis of 2,5-Dimethoxy-3-
methylbenzaldehyde
This protocol is adapted from the literature and describes the oxidation of 3-hydroxymethyl-2,5-

dimethoxytoluene[10].

Materials:

3-hydroxymethyl-2,5-dimethoxytoluene

Selenium dioxide (SeO₂)

Benzene (or a suitable alternative solvent for azeotropic distillation)

Distillation apparatus with a Dean-Stark trap

Procedure:

Dissolve 3-hydroxymethyl-2,5-dimethoxytoluene in benzene in a round-bottom flask

equipped with a magnetic stirrer and a Dean-Stark apparatus.

Add finely powdered selenium dioxide to the solution.

Heat the mixture to reflux and azeotropically distill the water formed during the reaction.

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark

trap.

Once the reaction is complete (no more water is formed), cool the mixture to room

temperature.

Filter the reaction mixture to remove the selenium byproduct.

Remove the benzene solvent from the filtrate under reduced pressure.

Purify the resulting crude product by vacuum distillation or column chromatography to yield

2,5-dimethoxy-3-methylbenzaldehyde[10].
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Synthesis Workflow

1. Dissolve Starting Material
(3-hydroxymethyl-2,5-dimethoxytoluene)

in Benzene

2. Add Oxidizing Agent
(Selenium Dioxide)

3. Azeotropic Reflux
(Remove water via Dean-Stark)

4. Reaction Cooldown
and Filtration

5. Solvent Removal
(Rotary Evaporation)

6. Purification
(Vacuum Distillation)

Click to download full resolution via product page

Caption: General workflow for the oxidation of a benzyl alcohol to a benzaldehyde.

Spectroscopic Characterization
Distinguishing between the various isomers of methyl-dimethoxybenzaldehyde is critical.

Spectroscopic methods provide the necessary tools for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides key information. The chemical shift of the

aldehydic proton is typically found downfield (δ 9.5-10.5 ppm). The aromatic region (δ 6.5-8.0

ppm) will show distinct splitting patterns and coupling constants depending on the

substitution pattern. The number and chemical shifts of the methoxy group singlets (δ 3.8-4.0

ppm) and the methyl group singlet (δ 2.2-2.6 ppm) are also diagnostic.

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde

carbonyl carbon (δ 185-195 ppm). The number and chemical shifts of the aromatic carbons

and the methoxy and methyl carbons provide further confirmation of the specific isomer.

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.

A strong C=O stretch for the aldehyde carbonyl will be present around 1680-1700 cm⁻¹.

C-H stretches for the aldehyde proton can be seen as two weak bands around 2720 and

2820 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1611477?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region.

Strong C-O stretches for the methoxy groups will be observed around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺

corresponding to the molecular weight of the compound (180.0786 g/mol for C₁₀H₁₂O₃). The

fragmentation pattern, particularly the loss of H, CH₃, and OCH₃ groups, can provide further

structural clues to differentiate between isomers.

Conclusion
While "2-Methylveratraldehyde" corresponds systematically to 2-methyl-3,4-

dimethoxybenzaldehyde, its limited presence in the scientific literature necessitates a broader,

comparative approach for a thorough understanding. This guide has provided a detailed

analysis of the nomenclature and structure, alongside a comparative overview of the

properties, synthesis, and applications of key, well-documented isomers of

dimethoxybenzaldehyde. The provided synthetic protocols and spectroscopic insights offer a

valuable resource for researchers and professionals working with this versatile class of

aromatic aldehydes. This comparative framework enables informed decisions in experimental

design and the synthesis of novel compounds for pharmaceutical and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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